molecular formula C13H19BrClNO B1374564 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-83-8

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374564
CAS No.: 1219982-83-8
M. Wt: 320.65 g/mol
InChI Key: HZXLFKRWQYBAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Scientific Research Applications

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride”. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised. All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Preparation Methods

The synthesis of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromophenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

  • 4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride
  • 1-[2-(4-Bromophenoxy)ethyl]-4-(3-phenylpropyl)piperidine hydrochloride

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXLFKRWQYBAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.